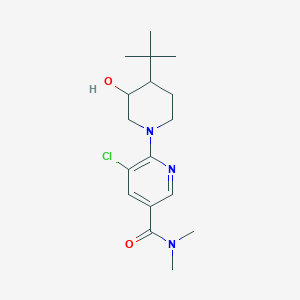
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide, commonly known as BCP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer research. BCP has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival.
Mecanismo De Acción
BCP inhibits the activity of a specific protein kinase, which is involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
BCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This leads to the suppression of tumor growth and the induction of apoptosis. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCP has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and analyze. BCP has also been shown to have a high degree of specificity for its target protein kinase, which makes it a useful tool for studying the role of this kinase in cancer and other diseases.
One limitation of BCP is its potential toxicity. BCP has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, BCP may have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of BCP. One area of research is the development of BCP derivatives with improved specificity and potency. Another area of research is the investigation of the role of BCP in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, BCP may have potential use in combination with other cancer therapeutics, which could enhance its effectiveness. Finally, further studies are needed to investigate the safety and toxicity of BCP in vivo, which will be important for the development of BCP-based therapeutics.
Métodos De Síntesis
The synthesis of BCP involves a multi-step process that begins with the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3-chloropyridine-2-carbohydrazide. The final step involves the reaction of 3-chloropyridine-2-carbohydrazide with 2,6-dichloropyridine-3-carboxylic acid to form BCP.
Aplicaciones Científicas De Investigación
BCP has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This makes BCP a promising candidate for the development of cancer therapeutics. BCP has also been shown to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is involved in the development of the disease.
Propiedades
IUPAC Name |
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N7O2/c18-10-4-2-8-20-14(10)23-25-16(27)12-6-1-7-13(22-12)17(28)26-24-15-11(19)5-3-9-21-15/h1-9H,(H,20,23)(H,21,24)(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUGFDKLZOTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NNC2=C(C=CC=N2)Cl)C(=O)NNC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
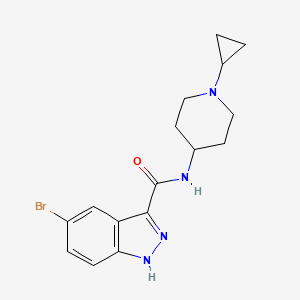
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
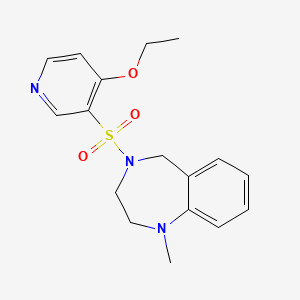

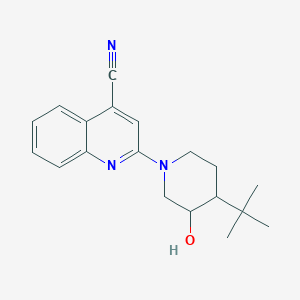
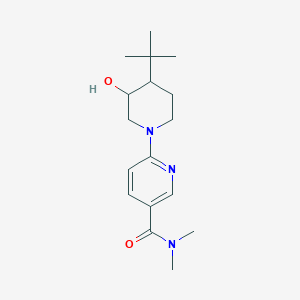
![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)
